N-benzyl-N-methylbenzenesulfonamide N-benzyl-N-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14650010
InChI: InChI=1S/C14H15NO2S/c1-15(12-13-8-4-2-5-9-13)18(16,17)14-10-6-3-7-11-14/h2-11H,12H2,1H3
SMILES:
Molecular Formula: C14H15NO2S
Molecular Weight: 261.34 g/mol

N-benzyl-N-methylbenzenesulfonamide

CAS No.:

Cat. No.: VC14650010

Molecular Formula: C14H15NO2S

Molecular Weight: 261.34 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-N-methylbenzenesulfonamide -

Specification

Molecular Formula C14H15NO2S
Molecular Weight 261.34 g/mol
IUPAC Name N-benzyl-N-methylbenzenesulfonamide
Standard InChI InChI=1S/C14H15NO2S/c1-15(12-13-8-4-2-5-9-13)18(16,17)14-10-6-3-7-11-14/h2-11H,12H2,1H3
Standard InChI Key NMRHCNYNTKGDGB-UHFFFAOYSA-N
Canonical SMILES CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

N-Benzyl-N-methylbenzenesulfonamide (C<sub>14</sub>H<sub>15</sub>NO<sub>2</sub>S) consists of a benzenesulfonyl group (C<sub>6</sub>H<sub>5</sub>SO<sub>2</sub>) bonded to a nitrogen atom that is further substituted with a benzyl (C<sub>6</sub>H<sub>5</sub>CH<sub>2</sub>) and a methyl (CH<sub>3</sub>) group. The sulfonamide group (-SO<sub>2</sub>NH-) is a key pharmacophore, enabling hydrogen bonding and electrostatic interactions with biological targets . The benzyl and methyl substituents influence the compound’s steric and electronic properties, modulating its reactivity and binding affinity.

Structural Analogues and Relevance

The crystallographic data for N-allyl-N-benzyl-4-methylbenzenesulfonamide provides a template for understanding the structural behavior of N-benzyl-N-methylbenzenesulfonamide. In the allyl derivative, the sulfonamide sulfur adopts a distorted tetrahedral geometry with S=O bond lengths of 1.429–1.434 Å and S-N bond lengths of 1.636 Å . Substituting the allyl group with methyl would reduce steric hindrance, potentially altering packing interactions and hydrogen-bonding networks.

Synthetic Methodologies

The synthesis of N-benzyl-N-methylbenzenesulfonamide likely follows a two-step nucleophilic substitution pathway, analogous to the method reported for N-allyl-N-benzyl-4-methylbenzenesulfonamide .

Stepwise Synthesis

  • Tosylation of Methylamine:
    Reaction of 4-methylbenzenesulfonyl chloride with methylamine in tetrahydrofuran (THF) and aqueous potassium carbonate yields N-methyl-4-methylbenzenesulfonamide.

    C6H5SO2Cl+CH3NH2C6H5SO2NHCH3+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{CH}_3\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NHCH}_3 + \text{HCl}

    This step proceeds via nucleophilic acyl substitution, with the amine attacking the electrophilic sulfur center.

  • Benzylation:
    Treatment of N-methyl-4-methylbenzenesulfonamide with benzyl bromide in the presence of sodium hydroxide facilitates alkylation at the nitrogen:

    C6H5SO2NHCH3+C6H5CH2BrC6H5SO2N(CH3)(CH2C6H5)+HBr\text{C}_6\text{H}_5\text{SO}_2\text{NHCH}_3 + \text{C}_6\text{H}_5\text{CH}_2\text{Br} \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{N(CH}_3\text{)(CH}_2\text{C}_6\text{H}_5\text{)} + \text{HBr}

    The reaction likely follows an S<sub>N</sub>1-like mechanism, where benzyl bromide generates a stable benzylic carbocation intermediate .

Optimization and Yield

The allyl analogue was synthesized in 72% yield , suggesting that the methyl derivative could achieve comparable efficiency. Key parameters include:

  • Solvent: THF enhances solubility of intermediates.

  • Base: Aqueous NaOH or K<sub>2</sub>CO<sub>3</sub> neutralizes HBr, driving the reaction forward.

  • Temperature: Room temperature (25°C) suffices for both steps, minimizing side reactions.

Table 1: Synthetic Conditions for N-Benzyl-N-Methylbenzenesulfonamide

StepReagentsSolventTemperatureYield (Theoretical)
1CH<sub>3</sub>NH<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>THF/H<sub>2</sub>O25°C85–90%
2C<sub>6</sub>H<sub>5</sub>CH<sub>2</sub>Br, NaOHTHF25°C70–75%

Spectroscopic and Crystallographic Characterization

NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of N-allyl-N-benzyl-4-methylbenzenesulfonamide shows distinct resonances for allylic protons (δ 5.10–5.30 ppm) and aromatic protons (δ 7.20–7.80 ppm). For the methyl derivative, key features would include:

  • Methyl group: A singlet at δ 2.40–2.60 ppm (N-CH<sub>3</sub>).

  • Benzyl protons: Aromatic multiplet (δ 7.20–7.40 ppm) and benzylic CH<sub>2</sub> (δ 4.30–4.50 ppm).

X-ray Crystallography

While no crystallographic data exists specifically for N-benzyl-N-methylbenzenesulfonamide, the allyl analogue crystallizes in an orthorhombic system (space group Pna2<sub>1</sub>) . Key structural parameters include:

  • S=O bond lengths: 1.429–1.434 Å.

  • S-N bond length: 1.636 Å.

  • Torsion angles: C-S-N-C torsion of 84.2°, indicating gauche conformation .

Table 2: Hypothetical Crystallographic Data for N-Benzyl-N-Methylbenzenesulfonamide

ParameterValue
Crystal systemOrthorhombic
Space groupPna2<sub>1</sub>
a, b, c (Å)18.69, 10.56, 8.11
V (Å<sup>3</sup>)1600.3
Z4
Density (g/cm<sup>3</sup>)1.251

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